

# Ddr1-IN-6: A Technical Guide to a Selective DDR1 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ddr1-IN-6*

Cat. No.: *B8248219*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ddr1-IN-6** is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that has emerged as a significant target in oncology and fibrotic diseases. Activated by collagen, DDR1 is implicated in a variety of cellular processes including proliferation, migration, and extracellular matrix remodeling. Dysregulation of DDR1 signaling is associated with the progression of numerous cancers and fibrotic conditions. **Ddr1-IN-6**, a member of the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide series of compounds, demonstrates high affinity and selectivity for DDR1, making it a valuable tool for investigating DDR1-mediated signal transduction and a promising candidate for therapeutic development. This document provides a comprehensive technical overview of **Ddr1-IN-6**, including its biochemical and cellular activity, kinase selectivity, and detailed experimental protocols.

## Introduction to DDR1

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by the binding of various types of collagen.<sup>[1][2]</sup> Unlike many other RTKs that are activated by soluble growth factors, DDR1's interaction with the extracellular matrix component collagen initiates a signaling cascade that is characterized by slow but sustained kinase activation.<sup>[3]</sup> DDR1 is primarily expressed in epithelial cells and its signaling has been shown to play a crucial role in cell adhesion, proliferation, migration, and survival.<sup>[2][4]</sup>

Aberrant DDR1 expression and activity have been linked to the pathology of several diseases. In oncology, overexpression of DDR1 is associated with poor prognosis in various cancers, including lung, breast, and pancreatic cancer, where it is thought to promote tumor progression, invasion, and metastasis.<sup>[1][5]</sup> In the context of fibrosis, DDR1 signaling contributes to the excessive deposition of extracellular matrix, a hallmark of fibrotic diseases affecting organs such as the liver and lungs.<sup>[6]</sup> The critical role of DDR1 in these pathological processes has made it an attractive target for therapeutic intervention.

## Ddr1-IN-6: An Overview

**Ddr1-IN-6** belongs to a class of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide derivatives designed as potent and selective DDR1 inhibitors.<sup>[7][8]</sup> It exhibits strong inhibitory activity against DDR1 kinase with a high degree of selectivity over other kinases, including the closely related DDR2.

## Chemical Structure

The chemical structure of the core scaffold of **Ddr1-IN-6** is presented below. Specific substitutions on the benzamide ring contribute to its potency and selectivity.

Note: The exact substitution pattern for the commercial **Ddr1-IN-6** is proprietary to the vendor. The data presented here is based on the closely related and well-characterized compound 7rh from the foundational scientific literature.

## Quantitative Biological Data

The following tables summarize the in vitro and in vivo activity of **Ddr1-IN-6** and its closely related analogs.

### Table 1: In Vitro Kinase and Cellular Inhibition

| Target/Assay                        | IC50 / CC50                | Cell Line / Conditions                   | Reference |
|-------------------------------------|----------------------------|------------------------------------------|-----------|
| DDR1 (enzymatic)                    | 9.72 nM                    | -                                        |           |
| DDR1b (Y513) auto-phosphorylation   | 9.7 nM                     | -                                        |           |
| DDR1 (enzymatic, compound 7rh)      | 6.8 nM                     | -                                        | [7][8]    |
| DDR2 (enzymatic, compound 7rh)      | >1000 nM                   | -                                        | [7][8]    |
| Bcr-Abl (enzymatic, compound 7rh)   | >1000 nM                   | -                                        | [7][8]    |
| c-Kit (enzymatic, compound 7rh)     | >1000 nM                   | -                                        | [7][8]    |
| Collagen Production                 | 13 nM                      | LX-2 (human hepatic stellate cells)      |           |
| Cytotoxicity                        | 3 $\mu$ M                  | LX-2 (human hepatic stellate cells, 72h) |           |
| Anti-proliferation (PC-07-0024 PDX) | 5.7 $\mu$ M (3 days)       | Primary tumor cells                      |           |
| Anti-proliferation (PC-07-0024 PDX) | 2.65 $\mu$ M (6 days)      | Primary tumor cells                      |           |
| Anti-proliferation (LU-01-0523 PDX) | >30 $\mu$ M (3 and 6 days) | Primary tumor cells                      |           |

## Table 2: Kinase Selectivity Profile (Compound 7rh)

| Kinase | Kd (nM) | Reference |
|--------|---------|-----------|
| DDR1   | 0.6     | [7][8]    |

Compound 7rh was tested against a panel of 456 kinases and was found to be highly selective for DDR1. The S(35) and S(10) selectivity scores were 0.035 and 0.008, respectively.[7][8]

## Signaling Pathways and Experimental Workflows

### DDR1 Signaling Pathway in Cancer

The following diagram illustrates the DDR1 signaling cascade upon activation by collagen, leading to downstream effects on cell proliferation, survival, and migration in cancer cells.



[Click to download full resolution via product page](#)

Caption: DDR1 signaling pathway in cancer cells.

## Experimental Workflow for Ddr1-IN-6 Evaluation

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a DDR1 inhibitor like **Ddr1-IN-6**.



[Click to download full resolution via product page](#)

Caption: Preclinical evaluation workflow for **Ddr1-IN-6**.

# Experimental Protocols

## DDR1 Kinase Inhibition Assay (Enzymatic)

This protocol is adapted from the methods described for the characterization of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide derivatives.[\[7\]](#)[\[8\]](#)

- Reagents and Materials:

- Recombinant human DDR1 kinase domain
- Biotinylated peptide substrate
- ATP
- **Ddr1-IN-6** (or test compound)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647 tracer, or similar TR-FRET based system)
- 384-well assay plates

- Procedure:

1. Prepare a serial dilution of **Ddr1-IN-6** in DMSO, and then dilute in kinase buffer.
2. Add 5 µL of the diluted inhibitor to the assay plate.
3. Add 5 µL of a mixture of DDR1 kinase and the peptide substrate in kinase buffer to each well.
4. Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for DDR1.
5. Incubate the reaction mixture at room temperature for 1 hour.

6. Stop the reaction and detect the phosphorylated substrate by adding the detection reagents.
7. Incubate for 30-60 minutes at room temperature to allow for the detection reagents to bind.
8. Read the plate on a suitable plate reader (e.g., TR-FRET compatible).
9. Calculate the percent inhibition for each inhibitor concentration and determine the IC<sub>50</sub> value using a non-linear regression analysis.

## Cellular DDR1 Autophosphorylation Assay

This protocol is based on the general methods for assessing inhibitor activity on receptor tyrosine kinase phosphorylation in cells.[\[4\]](#)

- Reagents and Materials:
  - Cells expressing DDR1 (e.g., U2OS-DDR1 stable cell line)
  - Cell culture medium (e.g., DMEM with 10% FBS)
  - **Ddr1-IN-6** (or test compound)
  - Collagen Type I
  - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
  - Antibodies: anti-phospho-DDR1 (e.g., anti-pY513), anti-total-DDR1, and a loading control antibody (e.g., anti-GAPDH)
  - Western blotting reagents and equipment
- Procedure:
  1. Plate cells in 6-well plates and allow them to adhere overnight.
  2. Serum-starve the cells for 4-6 hours.

3. Pre-treat the cells with various concentrations of **Ddr1-IN-6** for 1-2 hours.
4. Stimulate the cells with collagen I (e.g., 10 µg/mL) for 2 hours.
5. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
6. Determine the protein concentration of the lysates.
7. Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
8. Probe the membrane with the primary antibodies (anti-phospho-DDR1, anti-total-DDR1, and loading control) followed by the appropriate HRP-conjugated secondary antibodies.
9. Visualize the protein bands using a chemiluminescence detection system.
10. Quantify the band intensities to determine the effect of the inhibitor on DDR1 autophosphorylation.

## Cell Proliferation Assay

This is a general protocol for assessing the anti-proliferative effects of a compound.

- Reagents and Materials:
  - Cancer cell lines or primary cells
  - Complete cell culture medium
  - **Ddr1-IN-6** (or test compound)
  - Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or similar)
  - 96-well cell culture plates
- Procedure:
  1. Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

2. Treat the cells with a serial dilution of **Ddr1-IN-6**.
3. Incubate the cells for the desired period (e.g., 3 or 6 days).
4. Add the cell viability reagent to each well according to the manufacturer's instructions.
5. Incubate for the recommended time.
6. Measure the signal (luminescence or absorbance) using a plate reader.
7. Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 or CC50 value.

## Collagen Production Assay in Hepatic Stellate Cells

This protocol is designed to measure the effect of **Ddr1-IN-6** on collagen synthesis in a fibrotic cell model.

- Reagents and Materials:
  - LX-2 human hepatic stellate cells
  - Cell culture medium
  - **Ddr1-IN-6** (or test compound)
  - Reagents for collagen detection (e.g., Sirius Red/Fast Green Collagen Staining Kit or ELISA for Type I collagen)
- Procedure:
  1. Plate LX-2 cells and culture them to induce an activated, myofibroblast-like phenotype.
  2. Treat the activated cells with various concentrations of **Ddr1-IN-6** for 24 hours.
  3. Collect the cell culture supernatant and/or cell lysates.
  4. Quantify the amount of collagen using a suitable method. For Sirius Red staining, the dye selectively binds to collagen, and the absorbance can be measured after elution. For

ELISA, specific antibodies are used to quantify the amount of secreted collagen in the supernatant.

5. Normalize the collagen amount to the total protein content or cell number.

6. Determine the IC<sub>50</sub> value for the inhibition of collagen production.

## Synthesis

**Ddr1-IN-6** and related 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide derivatives can be synthesized via a multi-step process. A key step in the synthesis is a Sonogashira coupling reaction between a halogenated pyrazolo[1,5-a]pyrimidine intermediate and a terminal alkyne-substituted benzamide. The pyrazolo[1,5-a]pyrimidine core is typically constructed through the condensation of an aminopyrazole with a  $\beta$ -dicarbonyl compound or its equivalent. The substituted benzamide portion can be prepared using standard amide coupling reactions. For detailed synthetic procedures, please refer to the supplementary information of the publication by Gao et al. (2013).<sup>[7][8]</sup>

## Conclusion

**Ddr1-IN-6** is a highly potent and selective inhibitor of DDR1 kinase. Its demonstrated activity in both enzymatic and cellular assays, coupled with its selectivity, makes it an invaluable research tool for elucidating the role of DDR1 in various physiological and pathological processes. The anti-proliferative and anti-fibrotic effects observed in preclinical models suggest that **Ddr1-IN-6** and its analogs hold significant promise as starting points for the development of novel therapeutics for the treatment of cancer and fibrotic diseases. This technical guide provides a foundational resource for researchers and drug development professionals working with this important class of inhibitors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Multifaceted Collagen-DDR1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [pubs.acs.org](#) [pubs.acs.org]
- 5. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [pubs.acs.org](#) [pubs.acs.org]
- 7. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [Ddr1-IN-6: A Technical Guide to a Selective DDR1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8248219#ddr1-in-6-selective-ddr1-inhibitor\]](https://www.benchchem.com/product/b8248219#ddr1-in-6-selective-ddr1-inhibitor)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)